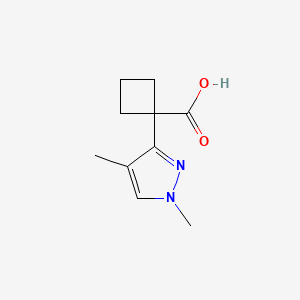
1-(3-Chloro-4-methylphenyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol . This compound is characterized by a cyclopropanol ring substituted with a 3-chloro-4-methylphenyl group. It is a colorless to pale yellow liquid with a predicted density of 1.294 g/cm³ and a boiling point of approximately 301.4°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-4-methylbenzyl chloride with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-4-methylphenyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-methylbenzaldehyde or 3-chloro-4-methylbenzoic acid.
Reduction: Formation of 1-(3-chloro-4-methylphenyl)cyclopropane.
Substitution: Formation of 1-(3-methoxy-4-methylphenyl)cyclopropan-1-ol.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-methylphenyl)cyclopropan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-methylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloro-4-methylphenyl)cyclopropane: Lacks the hydroxyl group present in 1-(3-Chloro-4-methylphenyl)cyclopropan-1-ol.
1-(3-Methoxy-4-methylphenyl)cyclopropan-1-ol: Contains a methoxy group instead of a chlorine atom.
1-(3-Chloro-4-methylphenyl)ethanol: Has an ethyl group instead of a cyclopropane ring.
Uniqueness
This compound is unique due to its cyclopropanol ring structure, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H11ClO |
|---|---|
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11ClO/c1-7-2-3-8(6-9(7)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
Clave InChI |
KXQYDGUKHVIHOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2(CC2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


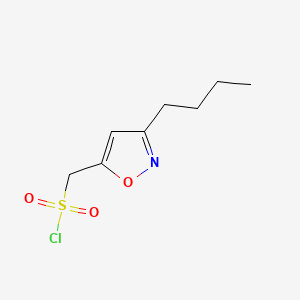
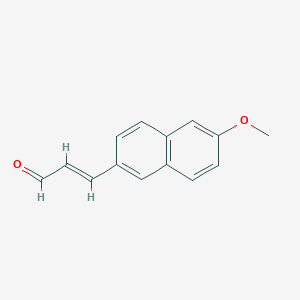
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B13592127.png)
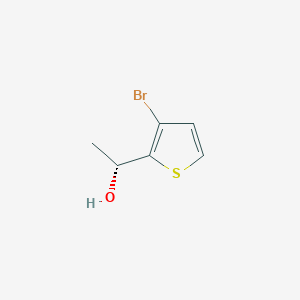
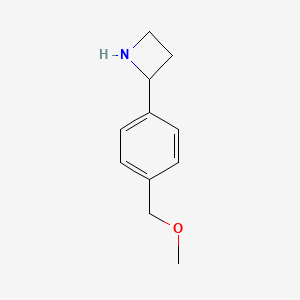
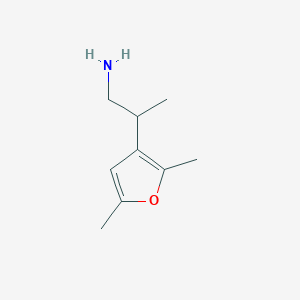
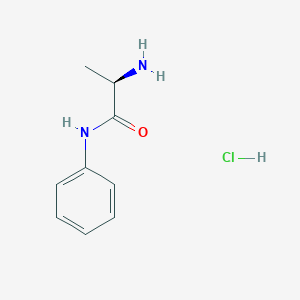
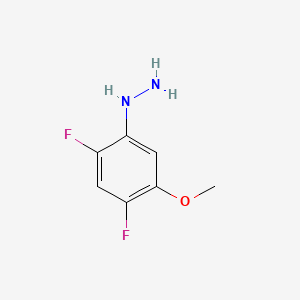

![O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B13592157.png)
![rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans](/img/structure/B13592163.png)
